molecular formula C9H14N2O2S B1271422 (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester CAS No. 391248-15-0

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester

Cat. No. B1271422
M. Wt: 214.29 g/mol
InChI Key: HTZOKOCBWIYDLT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is a compound that has not been directly described in the provided papers. However, related compounds have been synthesized and studied, which can give insights into the properties and potential synthesis of the target molecule. For instance, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is an intermediate of Biotin, a vital water-soluble vitamin . This suggests that the target compound may also be related to biologically active molecules and could be synthesized from similar starting materials such as L-cystine.

Synthesis Analysis

The synthesis of related thiazolidine derivatives typically involves multi-step processes. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine was achieved in an overall yield of 54% through three steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, indicating that amino acids can serve as starting materials for such compounds . These methods could potentially be adapted for the synthesis of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester by incorporating a cyano functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity and chemical reactivity. The structure of (R)-thiazolidine-4-carboxylic acid was refined at different temperatures, and population analysis was carried out to refine the electron distribution within the molecule . This type of analysis is essential for understanding the electronic properties of the molecule, which can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Thiazolidine derivatives participate in various chemical reactions. For instance, the condensation of thiazolidine-2,4-dicarboxylic acid with phenyl isocyanate led to the formation of hydantoins . N-acylation followed by reaction with benzylamine was regioselective, leading to bicyclic derivatives . These reactions demonstrate the versatility of thiazolidine derivatives in forming a range of chemical structures, which could be relevant for the synthesis and functionalization of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. While specific properties of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester are not provided, related compounds exhibit interesting behaviors in solution, such as stereoselective esterification and acid-catalyzed epimerization mechanisms . These properties are important for the practical use of these compounds in chemical synthesis and may also affect their storage, handling, and application in various fields.

Scientific Research Applications

Bioactive Compounds and Derivatives

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester, as a derivative of thiazolidine, may share some properties with other thiazolidine derivatives. Thiazolidines and their analogs, including rhodanines and other thiazolidin-4-ones, are notable for their broad spectrum of biological activities. These compounds demonstrate significant anticancer, antimicrobial, and antibacterial properties. Furthermore, they have been explored for their potential in cosmetic, agronomic, and pharmaceutical industries due to their bioactive nature (Dembitsky, 2006; Szczepański et al., 2022; Santos et al., 2018).

Catalytic Kinetic Resolution

The compound may also be utilized in catalytic non-enzymatic kinetic resolution processes. These processes are crucial in asymmetric organic synthesis, providing high enantioselectivity and yield for products and recovered starting materials. The use of a chiral catalyst in the non-enzymatic kinetic resolution of racemic compounds is an area of significant importance in this field of study (Pellissier, 2011).

Enzymatic Catalysis and Hydrolases

In enzymatic processes, derivatives of thiazolidine, like the one , might interact with enzymes such as carboxylic ester hydrolases (CEHs). These enzymes catalyze the hydrolysis of carboxylic esters and show a vast substrate specificity. CEHs are valuable in various industrial applications and are subjects of extensive research in protein engineering and potential industrial applications (Oh et al., 2019).

Environmental Impact and Fate of Parabens

Although not directly related to the compound , it's essential to consider the environmental aspects of similar chemical structures. Parabens, for instance, which share the ester functional group, are used as preservatives and have been a concern due to their potential as weak endocrine disrupter chemicals and their ubiquitous presence in surface water and sediments. Understanding the environmental fate and behavior of similar compounds is crucial for assessing potential environmental risks (Haman et al., 2015).

Advanced Drug Synthesis

In the context of drug synthesis, the versatile chemical structure of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester could be of significant interest. Compounds with similar backbones have been utilized in synthesizing a broad range of biologically active compounds, indicating the potential of such structures in medicinal chemistry and drug development (Zhang et al., 2021).

Safety And Hazards

The safety data sheet for tert-butyl acetoacetate, a related compound, suggests that it is a highly flammable liquid and vapor that causes skin irritation . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Recent advances in the transesterification of β-keto esters have led to the development of a variety of different approaches . Particular interest has been paid to methodologies with minimal environmental impact . This suggests that future research may continue to focus on developing more efficient and environmentally friendly methods for the synthesis and modification of ester compounds .

properties

IUPAC Name

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZOKOCBWIYDLT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374109
Record name tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester

CAS RN

391248-15-0
Record name tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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